4-Acetyl-2,6-dimethoxyphenyl sulfurofluoridate
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Overview
Description
4-Acetyl-2,6-dimethoxyphenyl sulfurofluoridate is a chemical compound that belongs to the class of phenyl sulfurofluoridates This compound is characterized by the presence of acetyl, dimethoxy, and sulfurofluoridate groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2,6-dimethoxyphenyl sulfurofluoridate typically involves the reaction of 4-acetyl-2,6-dimethoxyphenol with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction temperature is maintained at low to moderate levels to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor system to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2,6-dimethoxyphenyl sulfurofluoridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfurofluoridate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Acetyl-2,6-dimethoxyphenyl sulfurofluoridate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-2,6-dimethoxyphenyl sulfurofluoridate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the active sites of enzymes or altering the conformation of proteins, thereby influencing their biological activities. The exact molecular pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-2,6-dimethoxyphenyl acetate
- 4-Acetyl-2,6-dimethoxyphenyl chloride
- 4-Acetyl-2,6-dimethoxyphenyl bromide
Uniqueness
4-Acetyl-2,6-dimethoxyphenyl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-acetyl-2-fluorosulfonyloxy-1,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO6S/c1-6(12)7-4-8(15-2)10(9(5-7)16-3)17-18(11,13)14/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTAZUAUJGYJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OS(=O)(=O)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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